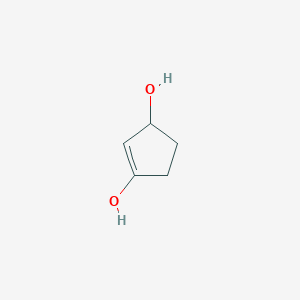
Cyclopent-1-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-1-ene-1,3-diol is an organic compound with the molecular formula C5H8O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-1-ene-1,3-diol can be synthesized through several methods. One common route involves the selective reduction of 4-hydroxycyclopent-2-enone using hydroboron in the presence of a trivalent rare earth metal compound . Another method includes the epoxidation of cyclopentadiene followed by rearrangement catalyzed by copper (I) or palladium (0) .
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation and subsequent reduction processes. The use of peracids or peroxides for epoxidation, followed by catalytic rearrangement, is a common approach .
Chemical Reactions Analysis
Types of Reactions: Cyclopent-1-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopent-1-ene-1,3-dione.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Cyclopent-1-ene-1,3-dione.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Cyclopent-1-ene-1,3-diol has several applications in scientific research:
Biology: The compound is explored for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopent-1-ene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopent-1-ene-1,3-diol can be compared with other similar compounds such as:
Cyclopent-4-ene-1,3-dione: This compound has a similar structure but with a ketone group instead of hydroxyl groups.
Cyclopent-3-ene-1,2-dione: Another related compound with different positioning of functional groups.
Cyclopent-2-en-1-one: A compound with a single ketone group and a different ring structure.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
cyclopentene-1,3-diol |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h3-4,6-7H,1-2H2 |
InChI Key |
KTBHYWKDBNWJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
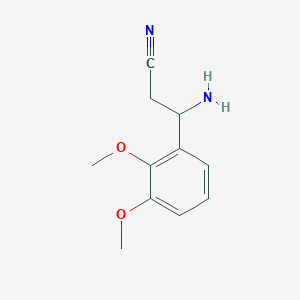
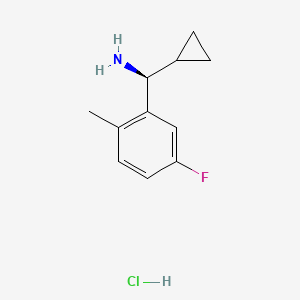
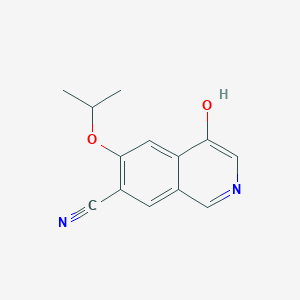
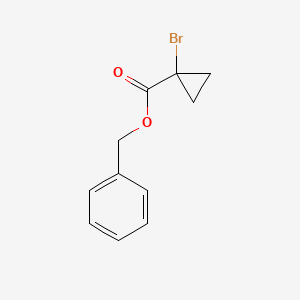
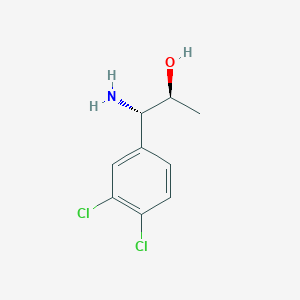
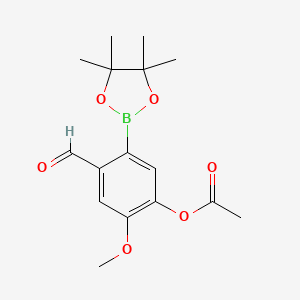

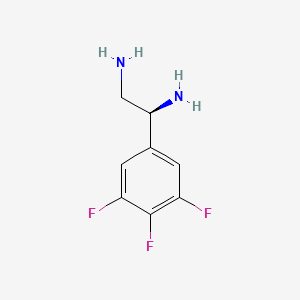

![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
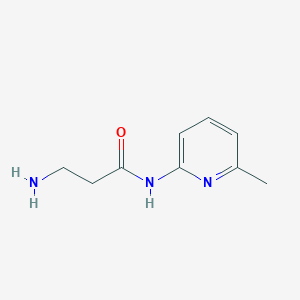
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
